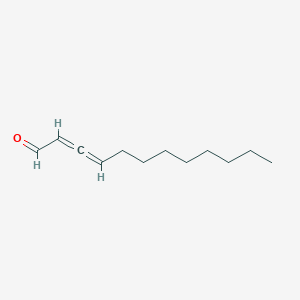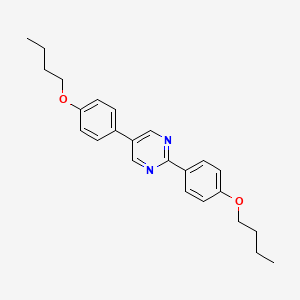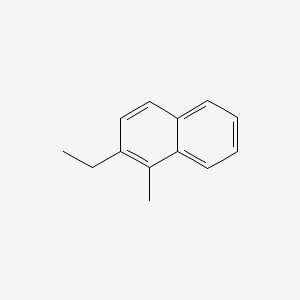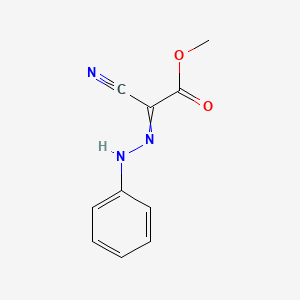
Sodium isopropylnaphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium isopropylnaphthalenesulphonate is an organic compound that belongs to the class of naphthalenesulfonates. It is a white crystalline solid that is soluble in water. This compound is widely used in various industrial applications due to its surfactant properties, which make it effective in reducing surface tension in solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropylnaphthalenesulphonate typically involves the sulfonation of isopropylnaphthalene. This process is carried out by reacting isopropylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps of sulfonation and neutralization but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium isopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonic acids, sulfinates, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium isopropylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is used to solubilize proteins and other biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium isopropylnaphthalenesulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, such as proteins and lipids, facilitating their solubilization and dispersion. The compound can also form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
- Sodium naphthalenesulfonate
- Sodium alkylnaphthalenesulfonate
- Sodium aminonaphthalenesulfonate
Comparison: Sodium isopropylnaphthalenesulphonate is unique due to its isopropyl group, which enhances its hydrophobic interactions compared to other naphthalenesulfonates. This makes it particularly effective in applications requiring strong surfactant properties. Other similar compounds may lack this specific functional group, resulting in different solubility and interaction profiles.
Eigenschaften
CAS-Nummer |
28348-64-3 |
|---|---|
Molekularformel |
C13H13NaO3S |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
sodium;5-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O3S.Na/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
AZXQLMRILCCVDW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


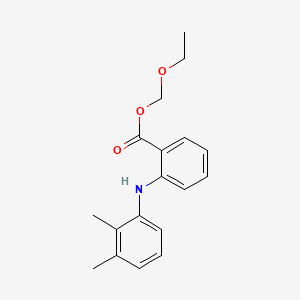

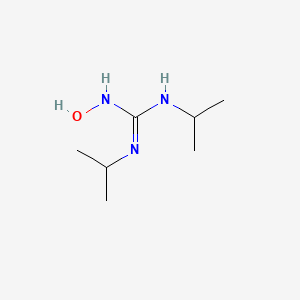

![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
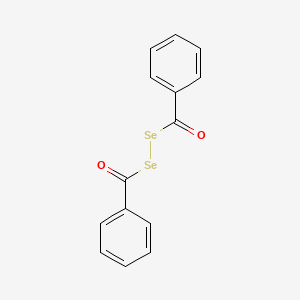

![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)

